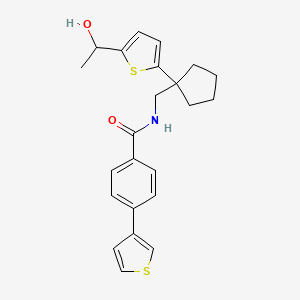

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2S2/c1-16(25)20-8-9-21(28-20)23(11-2-3-12-23)15-24-22(26)18-6-4-17(5-7-18)19-10-13-27-14-19/h4-10,13-14,16,25H,2-3,11-12,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIACHLPIMLZKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, followed by the formation of the cyclopentyl intermediate. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

Heteroaryl-Substituted Benzamides

- N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-3-yl)benzamide hydrochloride (5b) : Key Differences: Lacks the cyclopentylmethyl and hydroxyethyl groups; instead, it has a 2-aminocyclopropylphenyl moiety. Synthesis: Prepared via coupling reactions of 4-(thiophen-3-yl)benzoic acid with 4-(2-aminocyclopropyl)aniline, followed by HCl treatment .

N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) :

- Key Differences : Replaces the cyclopentyl group with a piperazine-ethoxyethyl chain.

- Impact : The methoxyphenyl-piperazine moiety enhances affinity for serotonin or dopamine receptors, contrasting with the target compound’s cyclopentyl-thiophene motif.

- Synthesis : Involves alkylation of 4-(thiophen-3-yl)benzamide with 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl bromide .

Cyclopentane/Thiophene Hybrids

- (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide (36) : Key Differences: Incorporates an azetidine-carboxamide group instead of hydroxyethyl-thiophene. Synthesis: Achieved via CuI-catalyzed click chemistry and subsequent deprotection .

Functional Group Comparisons

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR :

- Melting Points :

- Hydrochloride salts (e.g., 5b) exhibit higher melting points (>200°C) due to ionic interactions, whereas the target compound’s hydroxyethyl group may lower its melting point .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by various functional groups, including thiophene rings and a cyclopentyl moiety. Its molecular formula is , with a molecular weight of approximately 373.5 g/mol. The presence of the hydroxyethyl group enhances its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, leading to various cellular effects:

- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), with IC50 values ranging from 45 to 97 nM.

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways that lead to programmed cell death.

- Cell Cycle Arrest : Studies suggest significant alterations in cell cycle progression, particularly affecting the G2/M phase, which is critical for cell division.

Biological Activity Overview

| Activity | Description |

|---|---|

| Cytotoxicity | Inhibits proliferation in various cancer cell lines (IC50: 45-97 nM) |

| Apoptosis Induction | Activates intrinsic apoptotic pathways leading to programmed cell death |

| Cell Cycle Arrest | Affects G2/M phase progression, critical for cell division |

Case Studies

Several studies have examined the biological activity of this compound:

- Breast Cancer Study : A study evaluated the compound's effects on MCF-7 cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

- Colon Cancer Research : In HCT-116 cells, the compound was shown to significantly disrupt the cell cycle at the G2/M checkpoint, suggesting potential as an anti-cancer agent.

- Liver Cancer Investigation : HepG-2 cells treated with the compound exhibited reduced viability and increased markers of apoptosis, supporting its role as a potential therapeutic agent in liver cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

- Modifications to the thiophene ring have been shown to influence potency against various cancer types.

- Substituents on the benzamide core can significantly affect both selectivity and efficacy against target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.